molecular formula C16H13F2N3O2S B2815316 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide CAS No. 2224017-87-0

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide

Cat. No.: B2815316
CAS No.: 2224017-87-0
M. Wt: 349.36
InChI Key: ZCIINQFPJCDZJA-UHFFFAOYSA-N
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Description

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyano group, a difluorophenyl group, and a pyridine-3-sulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the cyclobutyl and pyridine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The cyano group and sulfonamide moiety can form strong interactions with enzymes and receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler analog with a single fluorine atom.

    2,6-Difluoropyridine: Similar in structure but lacks the cyclobutyl and sulfonamide groups.

    Pyridine-3-sulfonamide: Lacks the cyano and difluorophenyl groups.

Uniqueness

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c17-11-4-1-5-12(18)15(11)16(7-3-8-16)21-24(22,23)14-6-2-9-20-13(14)10-19/h1-2,4-6,9,21H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIINQFPJCDZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2F)F)NS(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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